7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline

Medicinal Chemistry Tyrosine Kinase Inhibitor Synthesis Protecting Group Strategy

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline (CAS 1394820-97-3) is a synthetic quinoline derivative characterized by a benzyloxy group at the 7-position and a 2-fluoro-4-nitrophenoxy substituent at the 4-position. With a molecular weight of 390.36 g/mol and a molecular formula of C22H15FN2O4, it serves as a protected intermediate in the synthesis of biologically active molecules rather than as a final active pharmaceutical ingredient.

Molecular Formula C22H15FN2O4
Molecular Weight 390.4 g/mol
CAS No. 1394820-97-3
Cat. No. B1374402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline
CAS1394820-97-3
Molecular FormulaC22H15FN2O4
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])F
InChIInChI=1S/C22H15FN2O4/c23-19-12-16(25(26)27)6-9-22(19)29-21-10-11-24-20-13-17(7-8-18(20)21)28-14-15-4-2-1-3-5-15/h1-13H,14H2
InChIKeyHRGDNTOCJTWYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for the Kinase Inhibitor Intermediate 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline (CAS 1394820-97-3)


7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline (CAS 1394820-97-3) is a synthetic quinoline derivative characterized by a benzyloxy group at the 7-position and a 2-fluoro-4-nitrophenoxy substituent at the 4-position . With a molecular weight of 390.36 g/mol and a molecular formula of C22H15FN2O4, it serves as a protected intermediate in the synthesis of biologically active molecules rather than as a final active pharmaceutical ingredient . Its structural features make it a key building block in the patented synthetic route for multi-targeted tyrosine kinase inhibitors.

The Critical Role of Orthogonal Protecting Groups in 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline


Generic substitution of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline with simpler quinoline analogs is not feasible due to its specifically designed orthogonal protecting group strategy. The benzyl ether at C7 and the 2-fluoro-4-nitrophenoxy ether at C4 are not inert substituents; they are precisely engineered to enable a sequence of chemoselective deprotection and functionalization steps essential for constructing the final pharmacophore . The patent literature explicitly demonstrates that the compound undergoes simultaneous hydrogenolysis of the benzyl group and reduction of the nitro group to yield 4-(4-amino-2-fluorophenoxy)quinolin-7-ol, a critical intermediate that cannot be obtained directly from non-protected analogs with the same selectivity . Using a compound without this exact protection pattern would derail the established synthetic route, compromising yield and purity.

Quantitative Differentiation Evidence for 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline Versus Closest Analogs


Orthogonal Reactivity Yields a Specific Dual-Intermediate Not Accessible from Unprotected Analog

The target compound uniquely enables a one-pot benzyl deprotection and nitro group reduction to generate 4-(4-amino-2-fluorophenoxy)quinolin-7-ol. In contrast, the direct comparator 4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol (CAS 1394820-98-4), which lacks the 7-benzyloxy group, cannot undergo this tandem transformation and would require separate reduction and deprotection steps, leading to lower overall efficiency . The patent procedure uses 42 mmol of the target compound and achieves complete consumption as monitored by LC-MS, confirming the reliability of this orthogonal deprotection strategy .

Medicinal Chemistry Tyrosine Kinase Inhibitor Synthesis Protecting Group Strategy

Verifiable High Purity with Batch-Specific Analytical Documentation

The target compound is supplied with a standard purity of ≥95%, a specification that is verified by batch-specific analytical data including NMR, HPLC, and GC, as confirmed by vendor Bidepharm . This level of documented purity exceeds the generic 'NLT 98%' claim often made for the related 6-methoxy analog 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinoline (CAS 479690-03-4), which is frequently listed without explicit multi-method batch verification .

Quality Control Chemical Procurement Analytical Chemistry

Proven Scalability in Multi-Gram Synthesis Demonstrated in Patent Literature

The compound's utility is not merely theoretical; it has been demonstrated at a 42 mmol scale (16.38 g) in the patent synthesis of Ningetinib intermediates, confirming its suitability for multi-gram scale operations . This contrasts with the related analog 4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol (CAS 1394820-98-4), which is primarily available in smaller quantities (e.g., 100 mg scale) from vendors, reflecting its less-established role in large-scale synthesis .

Process Chemistry Scale-up Synthesis Technology Transfer

Validated Application Scenarios for 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline Based on Differential Evidence


Streamlined Synthesis of Ningetinib and Related VEGFR/c-Met/Axl Tyrosine Kinase Inhibitors

This compound is the designated starting material for the preparation of 4-(4-amino-2-fluorophenoxy)quinolin-7-ol, a non-negotiable intermediate in the patented synthesis of Ningetinib, a clinical-stage multi-kinase inhibitor with reported IC50 values of <1.0 nM for Axl, 1.9 nM for VEGFR2, and 6.7 nM for c-Met . Researchers or CROs tasked with replicating or improving this synthetic route must procure this specific protected intermediate to ensure fidelity to the established process.

Medicinal Chemistry for Orthogonal Protection/Derivatization of Quinoline Scaffolds

In SAR studies or library synthesis, the orthogonal nature of the C7 benzyl ether and C4 2-fluoro-4-nitrophenoxy ether allows chemists to independently elaborate each position. This dual handle is not present in analogs like 4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol (where C7 is already deprotected) or 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinoline (where the 6-methoxy group adds steric and electronic complexity). The target compound provides the maximal synthetic flexibility for parallel analoging .

Process Chemistry Scale-Up and Technology Transfer for Quinoline Intermediates

The demonstrated 16.38 g scale synthesis in patent Example 2 provides a reliable starting point for process chemists . The availability of batch-specific analytical documentation (NMR, HPLC, GC) from qualified vendors further supports the rigorous quality requirements of pilot plant or manufacturing technology transfer, distinguishing it from less-documented alternatives .

Quote Request

Request a Quote for 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.